An In-depth Technical Guide to Azido-PEG3-DYKDDDDK: A Versatile Tool for Bioconjugation and Protein Analysis
An In-depth Technical Guide to Azido-PEG3-DYKDDDDK: A Versatile Tool for Bioconjugation and Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG3-DYKDDDDK is a heterobifunctional chemical biology tool designed for the precise covalent labeling of biomolecules. This reagent incorporates three key functional components: a terminal azide group for bioorthogonal "click" chemistry, a hydrophilic triethylene glycol (PEG3) spacer, and the well-established DYKDDDDK peptide epitope, commonly known as the FLAG® tag. This unique combination of features enables the stable and specific introduction of the FLAG-tag onto alkyne-modified proteins, nucleic acids, or other biomolecules. The subsequent recognition of the FLAG-tag by high-affinity monoclonal antibodies facilitates a range of applications, including protein purification, detection, and localization. This technical guide provides a comprehensive overview of the core applications of Azido-PEG3-DYKDDDDK, detailed experimental protocols, and illustrative workflows to support its effective implementation in research and drug development.
Introduction to Azido-PEG3-DYKDDDDK
Azido-PEG3-DYKDDDDK is a powerful reagent for bioconjugation, a process that involves the covalent linking of two or more molecules, at least one of which is a biomolecule. The strategic design of this reagent allows for a two-step labeling and analysis workflow. First, the azide group participates in a highly efficient and specific click chemistry reaction with a terminal alkyne-functionalized target molecule. This reaction forms a stable triazole linkage. The incorporated PEG3 linker enhances the aqueous solubility of the reagent and the resulting conjugate, which can be beneficial for maintaining the native conformation and function of the labeled biomolecule.[1]
Once conjugated, the exposed DYKDDDDK epitope serves as a versatile handle for a variety of downstream applications. The FLAG-tag is a small, hydrophilic, and highly immunogenic octapeptide that is readily recognized by specific anti-FLAG antibodies. This interaction is central to the utility of Azido-PEG3-DYKDDDDK in enabling the detection and purification of the labeled molecule.
Core Applications
The primary application of Azido-PEG3-DYKDDDDK is to impart the functionality of the FLAG-tag to a target molecule of interest. This enables researchers to:
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Label and Trace Biomolecules: By conjugating Azido-PEG3-DYKDDDDK to an alkyne-modified protein, researchers can introduce a reliable epitope for subsequent detection in complex biological samples.
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Purify Proteins and Protein Complexes: The high affinity and specificity of the anti-FLAG antibody-FLAG-tag interaction allow for efficient immunoprecipitation or affinity chromatography of the labeled protein, along with any interacting partners.
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Detect and Localize Proteins: The FLAG-tag can be visualized using fluorescently labeled anti-FLAG antibodies in techniques such as Western blotting, immunofluorescence microscopy, and flow cytometry.
Chemical and Physical Properties
| Property | Description |
| Molecular Formula | C₃₈H₆₀N₁₂O₁₄ |
| Molecular Weight | 924.96 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
| Azide Group Reactivity | Reacts with terminal alkynes via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] |
| FLAG-Tag (DYKDDDDK) | A highly specific epitope for anti-FLAG antibodies. |
| PEG3 Linker | A short, hydrophilic polyethylene glycol spacer that increases solubility and reduces steric hindrance. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving Azido-PEG3-DYKDDDDK. It is important to note that these are generalized protocols and may require optimization for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol describes the covalent attachment of Azido-PEG3-DYKDDDDK to a protein that has been previously modified to contain a terminal alkyne group.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
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Azido-PEG3-DYKDDDDK
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Copper(II) sulfate (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Sodium ascorbate
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DMSO (for preparing stock solutions)
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Deionized water
Protocol:
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Prepare Stock Solutions:
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Dissolve Azido-PEG3-DYKDDDDK in DMSO to a final concentration of 10 mM.
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Prepare a 100 mM stock solution of CuSO₄ in deionized water.
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Prepare a 500 mM stock solution of THPTA in deionized water.
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Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.
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Reaction Setup:
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In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
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Add Azido-PEG3-DYKDDDDK to a final concentration that is in 5- to 20-fold molar excess over the protein.
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Add CuSO₄ to a final concentration of 1 mM.
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Add THPTA to a final concentration of 5 mM.
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Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 20 mM.
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Incubation:
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Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light if using a fluorescently tagged molecule.
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Purification:
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Remove excess reagents and byproducts by size exclusion chromatography, dialysis, or using a desalting column appropriate for the size of the protein.
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Purification of a FLAG-tagged Protein using Anti-FLAG Affinity Gel
This protocol describes the immunoprecipitation of a protein that has been labeled with Azido-PEG3-DYKDDDDK.
Materials:
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Cell lysate or protein solution containing the FLAG-tagged protein
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Anti-FLAG M2 affinity gel (e.g., agarose beads)
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Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4)
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Wash buffer (e.g., Tris-buffered saline, TBS)
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Elution buffer (e.g., 0.1 M glycine-HCl, pH 3.5 or 3X FLAG® peptide in TBS)
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Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
Protocol:
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Prepare the Affinity Gel:
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Resuspend the anti-FLAG affinity gel slurry.
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Transfer the desired amount of slurry to a microcentrifuge tube.
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Wash the gel twice with lysis buffer by centrifugation at low speed (e.g., 5,000 x g) for 1 minute and removal of the supernatant.
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Binding:
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Add the cell lysate or protein solution to the washed affinity gel.
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Incubate with gentle rotation for 2-4 hours at 4°C.
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Washing:
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Centrifuge the tube at low speed and discard the supernatant.
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Wash the gel three times with wash buffer to remove non-specifically bound proteins.
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Elution:
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Acidic Elution: Add elution buffer (0.1 M glycine-HCl, pH 3.5) to the gel and incubate for 5-10 minutes at room temperature. Centrifuge and collect the supernatant containing the purified protein. Immediately neutralize the eluate with neutralization buffer.
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Competitive Elution: Add 3X FLAG® peptide (100-200 µg/mL in TBS) to the gel and incubate for 30 minutes at 4°C with gentle shaking. Centrifuge and collect the supernatant.
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Quantitative Data Summary
Obtaining precise quantitative data for bioconjugation reactions and affinity purification is crucial for reproducibility and optimization. While specific data for Azido-PEG3-DYKDDDDK is not available in the peer-reviewed literature, the following table provides typical ranges for the techniques described.
| Parameter | Typical Range | Factors Influencing the Outcome |
| CuAAC Labeling Efficiency | 70-95% | Purity of reagents, protein concentration, molar ratio of reactants, reaction time, and temperature. |
| Binding Capacity of Anti-FLAG Affinity Gel | 0.4-1.0 mg/mL of settled gel | The specific antibody clone, bead chemistry, and the size and nature of the FLAG-tagged protein. |
| Protein Recovery from Affinity Purification | 50-90% | Binding and wash conditions, elution method, and the stability of the target protein. |
Visualizing Workflows and Signaling Pathways
Diagrams generated using the Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying molecular interactions.
Workflow for Labeling and Purification
Caption: Workflow for protein labeling and purification.
Molecular Interactions in Affinity Purification
Caption: Molecular interactions in FLAG-tag purification.
Conclusion
Azido-PEG3-DYKDDDDK is a valuable and versatile reagent for researchers in cell biology, biochemistry, and drug development. Its trifunctional design enables the straightforward and efficient introduction of the FLAG-tag onto a wide range of biomolecules through the robust and bioorthogonal click chemistry reaction. This, in turn, facilitates a host of downstream applications for protein detection, localization, and purification. While the lack of specific, peer-reviewed quantitative data for this particular reagent necessitates careful optimization of experimental protocols, the well-established principles of click chemistry and FLAG-tag affinity chromatography provide a solid foundation for its successful implementation. The methodologies and workflows presented in this guide offer a starting point for harnessing the power of Azido-PEG3-DYKDDDDK in advancing scientific discovery.
